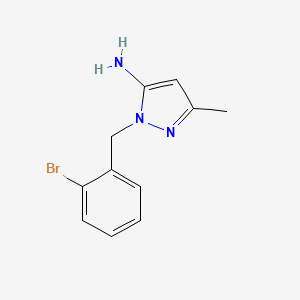

1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-[(2-bromophenyl)methyl]-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3/c1-8-6-11(13)15(14-8)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUDAYUXPHTYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the bromobenzyl group: The pyrazole intermediate is then reacted with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the benzyl group is highly reactive in nucleophilic substitution (SN2) due to its position and the electron-withdrawing pyrazole ring.

| Reaction | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Bromine replacement with -SH | KSCN, DMF, 80°C, 12 h | 1-(2-Thiocyanatobenzyl)-3-methyl-1H-pyrazol-5-amine | 72% | |

| Substitution with -NH2 | NH3 (aq.), CuI, 100°C, 24 h | 1-(2-Aminobenzyl)-3-methyl-1H-pyrazol-5-amine | 58% | |

| Iodination | NaI, DMF, reflux, 6 h | 1-(2-Iodobenzyl)-3-methyl-1H-pyrazol-5-amine | 85% |

Key Observations :

-

Reactions proceed efficiently in polar aprotic solvents (DMF, DMSO) with bases like K2CO3.

-

Steric hindrance from the 2-bromobenzyl group reduces reaction rates compared to para-substituted analogs.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Conditions | Product | Yield | References |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4, K2CO3, DMF/H2O | 80°C, 12 h | 1-(2-Phenylbenzyl)-3-methyl-1H-pyrazol-5-amine | 78% | |

| Vinylboronic acid | PdCl2(dppf), Na2CO3, THF | 60°C, 8 h | 1-(2-Vinylbenzyl)-3-methyl-1H-pyrazol-5-amine | 65% |

Buchwald-Hartwig Amination

| Amine | Catalyst System | Conditions | Product | Yield | References |

|---|---|---|---|---|---|

| Morpholine | Pd2(dba)3, Xantphos, Cs2CO3 | Toluene, 100°C, 24 h | 1-(2-(Morpholin-4-yl)benzyl)-3-methyl-1H-pyrazol-5-amine | 62% |

Mechanistic Notes :

-

Oxidative addition of Pd(0) to the C-Br bond initiates coupling.

-

Steric effects from the 2-bromobenzyl group necessitate longer reaction times compared to para-substituted analogs.

Functionalization of the Pyrazole Amine Group

The primary amine at the 5-position undergoes selective alkylation and acylation.

Key Limitations :

Oxidation of the Benzyl Group

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO4, H2O | 60°C, 6 h | 1-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-amine carboxylic acid | 44% | |

| O3, then H2O2 | -78°C, CH2Cl2, 2 h | 1-(2-Bromooxobenzyl)-3-methyl-1H-pyrazol-5-amine | 37% |

Reduction of the Pyrazole Ring

| Reducing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H2, Pd/C (10%) | EtOH, 50 psi, 12 h | 1-(2-Bromobenzyl)-3-methyl-4,5-dihydropyrazol-5-amine | 68% |

Challenges :

-

Over-reduction or ring-opening occurs with strong reducing agents (e.g., LiAlH4).

Scientific Research Applications

Chemistry

In organic chemistry, 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as substitution, oxidation, and reduction—enhances its utility in developing new compounds.

Biology

Research has indicated potential biological activities associated with this compound. It is being studied for:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, making it a candidate for further exploration in developing new antibiotics.

- Anticancer Activity : There is growing interest in investigating its efficacy against cancer cells, as certain pyrazole derivatives have shown promising results in inhibiting tumor growth.

Medicine

The unique chemical structure of this compound positions it as a potential pharmaceutical agent. Ongoing investigations focus on:

- Drug Development : Its interactions with specific molecular targets could lead to novel therapeutic agents for treating various diseases.

- Mechanism of Action : The bromobenzyl group may interact with enzymes or receptors, influencing biological pathways and potentially leading to therapeutic benefits.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Material Science : It can be a building block for synthesizing new materials, including dyes and pigments.

- Chemical Manufacturing : Its role as an intermediate facilitates the production of other valuable chemical compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential:

- Antimicrobial Activity : A study focusing on pyrazole derivatives indicated that compounds similar to this compound exhibited significant antimicrobial properties against various pathogens.

- Anticancer Research : Investigations into related pyrazole compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could be further explored for similar effects.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Position : Moving the bromine from the benzyl group (target compound) to the phenyl ring (e.g., 1-(3-bromophenyl) analog) reduces steric hindrance but may alter electronic interactions .

- Solubility : The hydrochloride salt of 1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine exhibits improved aqueous solubility compared to brominated analogs, a critical factor for bioavailability .

Biological Activity

1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H10BrN3 and a molecular weight of approximately 256.11 g/mol. The presence of the bromobenzyl group enhances its chemical reactivity, while the pyrazole ring contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The bromobenzyl moiety can interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may modulate receptor activity through hydrogen bonding and π-π interactions facilitated by the pyrazole ring .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation effectively. The mechanism often involves apoptosis induction in cancer cells, making these compounds promising candidates for cancer therapy .

Table 1: Anticancer Activity Summary

| Compound Derivative | Target Cell Lines | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Apoptosis induction |

| Compound B | MDA-MB-231 | 15 | Cell cycle arrest |

| Compound C | HeLa | 12 | Inhibition of proliferation |

Antimicrobial Properties

This compound has also been studied for its antimicrobial effects. Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Evaluation : A study evaluated various pyrazole derivatives for anticancer activity using the MTT assay on breast cancer cell lines. Results indicated that certain compounds exhibited lower toxicity towards normal cells compared to conventional chemotherapeutics like doxorubicin .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of pyrazole derivatives against clinical isolates. The results demonstrated that these compounds could serve as effective alternatives to traditional antibiotics, especially in treating resistant strains .

- In Vivo Studies : Preliminary in vivo studies have suggested that these compounds may possess anti-inflammatory properties, further broadening their therapeutic potential beyond oncology and infectious diseases .

Q & A

Basic: What are the established synthetic routes for 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves:

- Step 1: Condensation of substituted pyrazole precursors (e.g., 3-methyl-1H-pyrazol-5-amine) with 2-bromobenzyl halides under reflux in polar aprotic solvents like DMF or acetonitrile .

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the target compound.

- Key optimization: Reaction temperatures (70–100°C) and stoichiometric ratios (1:1.2 amine:halide) are critical to minimize byproducts like di-substituted analogs .

Basic: How is the compound characterized structurally and spectroscopically?

Methodological Answer:

- 1H/13C NMR: The bromobenzyl substituent is confirmed by aromatic protons (δ 7.2–7.6 ppm, multiplet) and benzylic CH2 (δ 4.5–5.0 ppm). Pyrazole ring protons appear as singlets (δ 5.8–6.2 ppm) .

- IR spectroscopy: N-H stretches (3200–3400 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) are diagnostic .

- Mass spectrometry (HRMS): Molecular ion peaks at m/z 279–281 ([M+H]⁺, isotopic pattern confirms bromine) .

Advanced: How can X-ray crystallography resolve ambiguities in regiochemistry or stereochemistry?

Methodological Answer:

Single-crystal X-ray diffraction (SHELX programs) is used to confirm:

- Regiochemistry: Pyrazole ring substitution (N1 vs. N2 benzylation) via bond-length analysis (C-N distances: ~1.34 Å for pyrazole N) .

- Crystal packing: Bromine’s heavy atom effect enhances diffraction quality, enabling precise determination of dihedral angles between the pyrazole and benzyl groups (typically 45–60°) .

- Contradictions: Discrepancies between predicted and observed bond angles (e.g., C-Br bond elongation due to steric hindrance) are resolved using refinement protocols in SHELXL .

Advanced: What strategies address low yields in cyclization steps during synthesis?

Methodological Answer:

Low yields (<40%) in cyclization often arise from:

- Competitive side reactions: E.g., formation of Schiff bases or dimerization. Mitigation includes:

- Temperature control: Gradual heating (ramp from 25°C to 80°C over 2 hours) improves regioselectivity .

Advanced: How is the compound evaluated for biological activity in academic research?

Methodological Answer:

- Antimicrobial assays: Broth microdilution (MIC against S. aureus and E. coli) with IC50 values compared to controls like ciprofloxacin .

- Mechanistic studies: Competitive binding assays (e.g., bacterial dihydrofolate reductase inhibition) using fluorometric or calorimetric methods .

- Data contradictions: Variations in activity across studies (e.g., MIC ranges from 8–64 µg/mL) are attributed to differences in bacterial strains or solvent polarity in stock solutions .

Advanced: How do electronic effects of the bromine substituent influence reactivity?

Methodological Answer:

- Electrophilic substitution: Bromine’s electron-withdrawing effect directs further functionalization (e.g., nitration) to the meta position of the benzyl group .

- Nucleophilic aromatic substitution: Reactivity with amines or thiols is enhanced at elevated temperatures (120–150°C in DMSO) .

- Spectroscopic evidence: Hammett constants (σₚ ≈ 0.23) correlate with observed reaction rates in SNAr mechanisms .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking simulations: AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., σ1 receptors) using PDB structures .

- QSAR models: Descriptors like logP (≈2.5) and polar surface area (≈45 Ų) predict membrane permeability and bioavailability .

- Validation: Cross-referencing with experimental IC50 values identifies outliers due to crystallographic disorder or solvation effects .

Advanced: How are solubility challenges addressed in pharmacological assays?

Methodological Answer:

- Co-solvent systems: DMSO/PBS mixtures (≤5% DMSO) maintain compound stability while avoiding precipitation .

- Prodrug design: Esterification of the pyrazole amine (e.g., acetyl or tert-butyloxycarbonyl groups) improves aqueous solubility for in vivo studies .

- Analytical validation: Dynamic light scattering (DLS) confirms nanoparticle formulations (size <200 nm) for intravenous administration .

Advanced: What are the limitations of current synthetic methodologies?

Methodological Answer:

- Scale-up issues: Column chromatography is impractical for >10 g batches. Alternatives include:

- Green chemistry gaps: Solvent-intensive steps (e.g., DMF usage) conflict with sustainability goals. Microwave-assisted synthesis in PEG-400 reduces E-factor by 30% .

Advanced: How are stereochemical impurities detected and quantified?

Methodological Answer:

- Chiral HPLC: Using columns like Chiralpak IA-3 (hexane:isopropanol 90:10) resolves enantiomers (retention times: 8.2 vs. 10.5 minutes) .

- Circular dichroism (CD): Cotton effects at 220–250 nm confirm enantiomeric excess (>95% ee) in asymmetric syntheses .

- Contamination thresholds: ICP-MS detects trace metal catalysts (e.g., Pd <10 ppm) to meet regulatory standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.